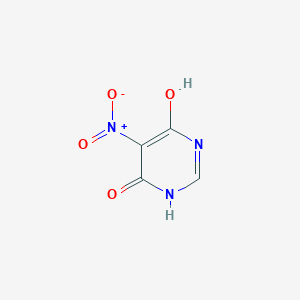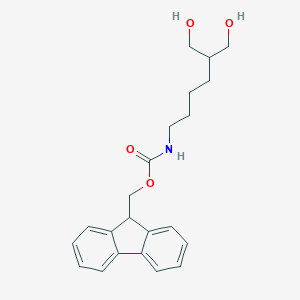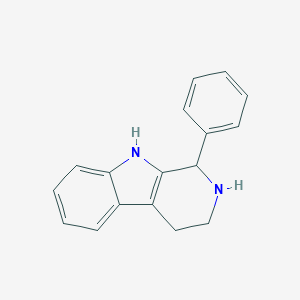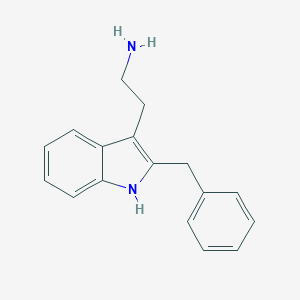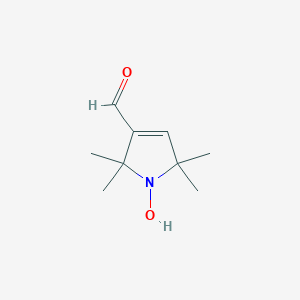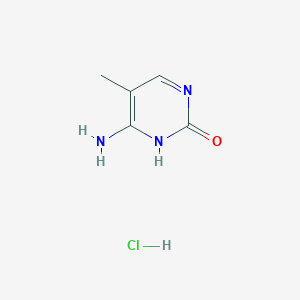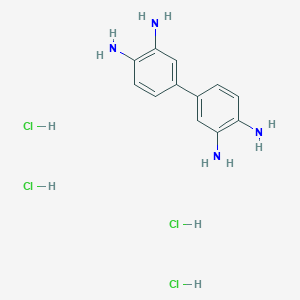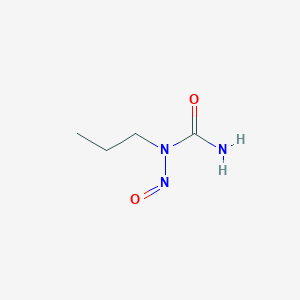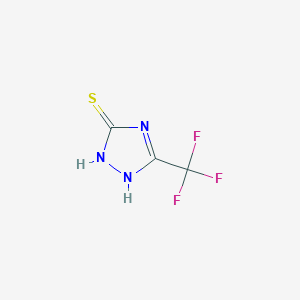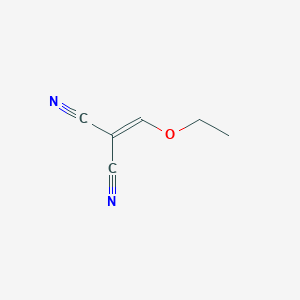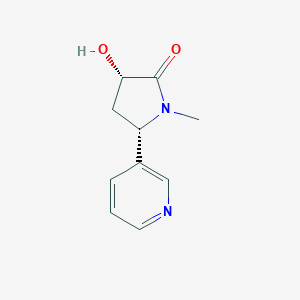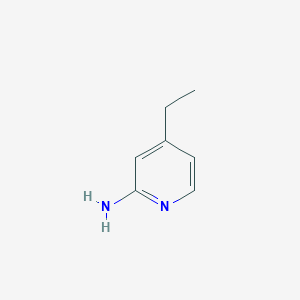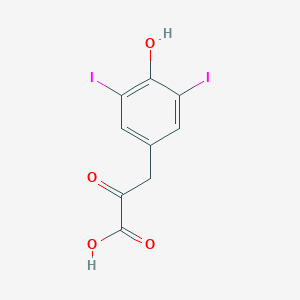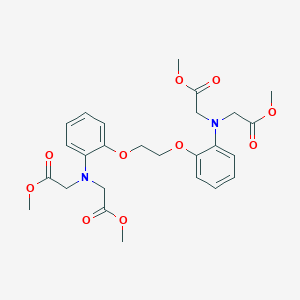
N,N-二甲基-4-硝基苯胺
描述
Synthesis Analysis
The synthesis of N,N-dimethyl-4-nitroaniline involves specific reactions that highlight its structural complexity and the techniques used to achieve its formation. One approach is the hydrogenation and alkylation of nitroarenes, utilizing skeletal Cu as a catalyst, offering an economical and environmentally friendly methodology for C-N bond formation (Rong et al., 2013).
Molecular Structure Analysis
The molecular and crystal structure of N,N-dimethyl-4-nitroaniline and its derivatives has been extensively studied. X-ray diffraction and high-level ab initio calculations provide insights into the geometry of the molecule, revealing that the dimethylamino groups have a trigonal-pyramidal configuration, which significantly influences the electronic structure and intermolecular interactions (Borbulevych et al., 2002).
Chemical Reactions and Properties
N,N-Dimethyl-4-nitroaniline undergoes various chemical reactions, demonstrating its reactivity and versatility. For example, it reacts with benzoyl chloride, forming complex salts that are intermediates in further chemical transformations. This reactivity is indicative of its potential in organic synthesis, especially in forming new C-N bonds (Greci et al., 2003).
Physical Properties Analysis
The physical properties of N,N-dimethyl-4-nitroaniline, such as its piezoelectric and optical characteristics, have been a subject of study. It exhibits high piezoelectric output voltage when incorporated into poly-L-lactic acid electrospun fibers, showcasing its potential in energy harvesting and solid-state blue emitters due to its solid-state fluorescence (Baptista et al., 2022).
Chemical Properties Analysis
The chemical properties of N,N-dimethyl-4-nitroaniline, such as its interaction with other molecules and its behavior in various chemical reactions, are critical for understanding its applications. Its involvement in forming disulfonamide and sulfonamide derivatives through electrochemical and chemical synthesis routes demonstrates its utility in creating complex organic compounds (Khazalpour & Nematollahi, 2015).
科学研究应用
与逆胶团结合:用于研究硝基苯胺与十六烷基磺酸钠(AOT)逆胶团在正己烷中的结合(Correa & Silber, 1997)。
电子结构和分子构象:用于研究N-苄亚胺基苯胺的电子结构和分子构象(Akaba et al., 1980)。
研究分子内氢键结合:有助于研究胺类化合物中的分子内氢键结合(Yokoyama, 1976)。
溶剂化结构和自组装研究:有助于研究乙腈的溶剂化结构以及乙腈和C2Cl4混合溶剂中的自组装(Wang & Shigeto, 2011)。
热化学研究:用于确定3-和4-硝基苯胺的标准燃烧、升华和生成焓(Furukawa et al., 1984)。
胺类和硝基化合物的合成:在室温下使用TiO2负载的纳米Pd催化剂合成各种胺类和硝基化合物(Zhang et al., 2015)。
UV/Vis光谱学:是研究不同环境中分子内和分子间D-A相互作用的UV/Vis光谱学模型(El-Sayed et al., 2003)。
激光辅助光化学:用于激光辅助光化学中的聚合引发剂(Costela et al., 2001)。
改善聚合活性:改善4-硝基苯胺的聚合活性,达到近85%的转化率(Rodríguez et al., 2000)。
红光全息记录:用于在厚菲安三酮/聚甲基丙烯酸甲酯光聚合物中进行红光全息记录的掺杂(Chen et al., 2013)。
压电输出和固态蓝色荧光:聚-L-乳酸纳米晶中的N,N-二甲基-4-硝基苯胺表现出高压电输出响应和固态蓝色荧光,可用于能量收集和作为固态蓝色发射体(Baptista et al., 2022)。
核酸甲基化:快速在培养的哺乳动物细胞中对核酸进行甲基化,特别是在含有较高巯基含量的细胞中(Lawley & Thatcher, 1970)。
非线性光学有机材料:是研究非线性光学有机材料的模型化合物(Borbulevych et al., 2002)。
高效聚合引发:与传统的双官能羰酮相比,以更高效率和更低引发剂消耗率引发聚合(Costela et al., 2001)。
结构证据反对经典概念:提供结构证据反对经典的透过共振概念,强调醌结构的重要性,从胺类向硝基团的完全电荷转移(Krygowski & Maurin, 1989)。
对苯胺阳离子pKa的影响:N,N-二甲基-4-硝基苯胺比4-硝基苯胺是一个较弱的碱,影响其科学研究应用(Eastes et al., 1969)。
四极耦合张量研究:参与了对有机化合物中碳原子与氮键合的四极耦合张量负责线形的研究 (Naito et al., 1982)。
晶体和分子结构:利用低温X射线衍射测量对N,N-二甲基-m-硝基苯胺的晶体和分子结构进行了精细化 (Krawiec & Krygowski, 1991)。
N-去甲基化研究:前列腺素H合成酶通过单电子氧化机制代谢N,N-二甲基-4-氨基偶氮苯,产生自由基 (Stiborová等,1997)。
安全和危害
N,N-Dimethyl-4-nitroaniline may form combustible dust concentrations in air. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .
未来方向
N,N-Dimethyl-4-nitroaniline is a promising compound for potential applications in the field of telecommunications, optical data storage, and information processing due to its significant bathochromic shift that enables the analysis of electrostatic interactions between the molecule and the surrounding medium .
属性
IUPAC Name |
N,N-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9(2)7-3-5-8(6-4-7)10(11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIOCKFIORVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059209 | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-nitroaniline | |
CAS RN |
100-23-2 | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N-dimethyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,N-dimethyl-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H347TX7J9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

